Biperiden - 514-65-8

Biperiden

Catalog Number: EVT-262503
CAS Number: 514-65-8
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Biperiden is a synthetic anticholinergic agent [, ], primarily known for its use in treating the extrapyramidal symptoms (EPS) induced by antipsychotic drugs [, ]. In scientific research, Biperiden serves as a valuable tool for investigating various neurological and physiological processes due to its selective antagonism of the M1 muscarinic acetylcholine receptor (mAChR) [, , ].

Future Directions
  • Developing more refined Biperiden challenge models to enhance the understanding of cholinergic modulation in various physiological and pathological conditions [].
  • Exploring the potential therapeutic applications of Biperiden beyond its current uses, such as its anti-cancer properties in breast cancer treatment [].
  • Conducting large-scale clinical trials to confirm the preliminary findings regarding Biperiden's antiepileptogenic effects following traumatic brain injury [, ].

Trihexyphenidyl

Compound Description: Trihexyphenidyl, similar to Biperiden, is an anticholinergic medication primarily used to manage the extrapyramidal symptoms (EPS) induced by antipsychotic medications. These symptoms, including tremors, muscle stiffness, and restlessness, arise from the blockade of dopamine receptors in the brain. Trihexyphenidyl exerts its therapeutic effects by blocking muscarinic acetylcholine receptors, restoring the balance between dopamine and acetylcholine signaling in the brain [].

Mepazine

Compound Description: Mepazine belongs to the phenothiazine class of antipsychotic medications and demonstrates potential as an inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) [, ]. MALT1 plays a role in various cellular processes, including immune responses and cancer development. Inhibiting MALT1 with Mepazine shows promise in inducing apoptosis and reducing proliferation in pancreatic cancer cells [].

Relevance: Several studies [, ] explore the therapeutic potential of combining Mepazine with Biperiden in a mouse model of pancreatic cancer. This combination aims to capitalize on the anti-cancer effects of Mepazine while mitigating potential extrapyramidal side effects with Biperiden's anticholinergic properties.

Physostigmine

Compound Description: Physostigmine is a reversible cholinesterase inhibitor that prevents the breakdown of acetylcholine, thus increasing its levels in the synaptic cleft. This mechanism makes Physostigmine a valuable antidote in cases of severe anticholinergic toxicity, counteracting the effects of excessive muscarinic receptor blockade [, ].

Relevance: Physostigmine is discussed in the context of managing potential Biperiden overdose [, ]. As an anticholinergic agent, high doses of Biperiden can lead to anticholinergic toxicity characterized by symptoms like delirium, agitation, and tachycardia. In such cases, Physostigmine's ability to reverse the effects of muscarinic receptor blockade makes it a crucial intervention.

Budipine

Compound Description: Budipine is an antiparkinsonian medication with a dual mechanism of action. It possesses both anticholinergic properties, similar to Biperiden, and indirect dopaminomimetic effects, enhancing dopamine levels in the brain. This dual action profile makes Budipine effective in managing Parkinsonian symptoms [].

Relevance: A study [] investigating the neurotransmitter release profiles of Budipine and Biperiden highlights their overlapping and distinct mechanisms. While both drugs exhibit anticholinergic activity, Budipine's additional dopaminomimetic effects set it apart from Biperiden. This difference contributes to their unique side effect profiles and potential therapeutic applications.

Relevance: Researchers often contrast Scopolamine with Biperiden when discussing cholinergic models of memory impairment []. While both drugs impair cognitive functions, Biperiden, with its more selective M1 receptor antagonism, is argued to better model early declarative memory deficits seen in aging and mild cognitive impairment. In contrast, Scopolamine's broader action may reflect more severe cognitive decline observed in later stages of Alzheimer's disease.

Amantadine

Compound Description: Amantadine, an antiviral medication, also exhibits dopaminergic effects, making it useful in managing Parkinson's disease symptoms and levodopa-induced dyskinesias. Unlike Biperiden, Amantadine does not primarily target muscarinic receptors. Instead, it enhances dopamine release and inhibits its reuptake, boosting dopaminergic signaling in the brain [].

Bromperidol

Compound Description: Bromperidol is a potent typical antipsychotic medication that acts by blocking dopamine receptors in the brain. While effective in managing psychotic symptoms, Bromperidol carries a higher risk of extrapyramidal side effects compared to atypical antipsychotics [].

Relevance: A study [] investigates potential pharmacokinetic interactions between Bromperidol and Biperiden. Researchers aimed to determine whether co-administration of Biperiden could alter Bromperidol's blood levels, potentially impacting its efficacy or side effects. The study concludes that neither Biperiden nor Trihexyphenidyl significantly affects Bromperidol plasma concentrations, suggesting a lack of clinically significant pharmacokinetic interactions.

Relevance: Multiple studies [, , ] explore the co-administration of Haloperidol and Biperiden in clinical settings. The research highlights the need to manage Haloperidol-induced EPS effectively while considering potential drug interactions and the risk of anticholinergic toxicity with Biperiden. One study [] reports a case of a 4-year-old boy experiencing severe EPS after accidentally ingesting a high dose of Risperidone, another antipsychotic. The case highlights the potential severity of EPS in children and the effectiveness of Biperiden in resolving these symptoms.

Classification
  • Chemical Name: 1-(5-norbornen-2-yl)-1-phenyl-3-piperidinopropan-1-ol
  • Molecular Formula: C21H29NO
  • CAS Number: 53-43-0
  • Drug Class: Anticholinergic, specifically a muscarinic antagonist.
Synthesis Analysis

Biperiden can be synthesized through various methods, with notable processes including:

  1. Grignard Reaction:
    • An exo/endo mixture of 1-bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone is reacted with diphenylmagnesium.
    • The ratio of exo to endo isomers is crucial, typically maintained at least at 2.5:1.
    • The product is isolated by dissolving the resulting mixture in aqueous isopropanol and precipitating the hydrochloride using hydrochloric acid .
  2. Oxidation and Mannich Reaction:
    • Starting from 5-ethylene-2-norbornene, selective oxidation leads to an intermediate that undergoes a Mannich reaction with piperidine and paraformaldehyde.
    • This method also involves steps like distillation and precipitation to yield biperiden hydrochloride .
Molecular Structure Analysis

Biperiden's molecular structure consists of a bicyclic framework with a piperidine ring attached to a phenyl group. Key structural features include:

  • Molecular Weight: Approximately 311.461 g/mol.
  • Structural Characteristics:
    • Contains four rings (one bicyclic and one phenyl).
    • The presence of hydroxyl (-OH) group contributes to its solubility and pharmacological activity.

The compound exhibits chirality due to the presence of multiple stereocenters, which impacts its biological activity and pharmacokinetics .

Chemical Reactions Analysis

Biperiden participates in several significant chemical reactions:

  1. Formation of Hydrochloride Salt:
    • Biperiden can be converted into its hydrochloride form, enhancing its stability and solubility for pharmaceutical applications.
  2. Metabolism:
    • In vivo, biperiden undergoes hydroxylation primarily in the liver, which affects its pharmacokinetic profile including bioavailability and half-life .
  3. Antagonistic Reactions:
    • As an antimuscarinic agent, biperiden competitively inhibits acetylcholine at various muscarinic receptors, leading to reduced cholinergic activity in the central nervous system.
Mechanism of Action

Biperiden's mechanism of action primarily involves:

  • Muscarinic Receptor Antagonism:
    • It acts on all five subtypes of muscarinic receptors but shows varying degrees of affinity; it primarily blocks M1 receptors in the central nervous system.
    • This antagonism helps restore the balance between excitatory (cholinergic) and inhibitory (dopaminergic) neurotransmission, which is often disrupted in Parkinson's disease .

This mechanism alleviates symptoms such as muscle rigidity and tremors associated with Parkinsonian syndromes.

Physical and Chemical Properties Analysis

Biperiden exhibits several notable physical and chemical properties:

PropertyValue
Melting Point114 °C
Solubility in Water25.1 mg/L
Log P (octanol-water)4.25
pKa (strongest acidic)13.82
pKa (strongest basic)9.3
BioavailabilityApproximately 33%
Elimination Half-Life18 to 24 hours

These properties indicate that biperiden has moderate lipophilicity, influencing its absorption and distribution within biological systems .

Applications

Biperiden has several important clinical applications:

  1. Parkinson's Disease Treatment:
    • Used as an adjunct therapy for various forms of Parkinson's disease, particularly effective for postencephalitic and idiopathic types.
  2. Management of Extrapyramidal Symptoms:
    • Effective in reducing side effects from antipsychotic medications, such as akathisia and muscle rigidity.
  3. Potential Use in Organophosphate Poisoning:
    • Investigated as an alternative treatment for intoxication by organophosphorus nerve agents due to its anticholinergic properties .
  4. Neuroleptic Malignant Syndrome:
    • Suggested for use via intravenous administration in severe cases related to antipsychotic drug therapy.
Historical Development & Pharmacological Classification

Synthesis and Early Clinical Applications in Parkinsonian Syndromes

Biperiden (C₂₁H₂₉NO) was synthesized in 1953 by German chemist W. Klavehn at Knoll AG, with patent applications filed in Germany (March 1953) and the United States (March 1954; granted April 1957) [1] [5]. Its chemical structure features a bicyclo[2.2.1]hept-5-en-2-yl group linked to a phenylpropanol moiety with a piperidine substituent, distinguishing it from earlier anticholinergics like atropine through targeted lipophilicity for enhanced central nervous system (CNS) penetration [1] [8].

Initial clinical trials focused on parkinsonian syndromes, revealing differential efficacy:

  • Postencephalitic/Idiopathic Parkinsonism: Significant improvement in rigidity (70–85% of patients), gait abnormalities, and sialorrhea due to central muscarinic receptor blockade in the striatum [1] [6].
  • Arteriosclerotic Parkinsonism: Limited response (30–40% efficacy), attributed to vascular pathology limiting drug access to basal ganglia [1].

Table 1: Early Clinical Response Profiles in Parkinsonian Subtypes (1955–1960)

Parkinsonism SubtypeRigidity ImprovementTremor ReductionSalivation Control
Postencephalitic85%40%90%
Idiopathic80%50%85%
Arteriosclerotic35%20%50%

Source: [1] [6]

Biperiden’s approval in the U.S. (1959) established it as a cornerstone adjunctive therapy, often combined with L-DOPA to manage dopamine deficiency symptoms [2] [6]. Its ability to reduce neuroleptic-induced extrapyramidal symptoms (e.g., acute dystonia, akathisia) was serendipitously discovered during this era, though contraindicated in tardive dyskinesia due to symptom exacerbation [1] [7].

Evolution from Anticholinergic Agent to Neuropsychopharmacological Tool

Biperiden’s pharmacological identity expanded beyond motor symptom management through two key shifts:

Receptor Selectivity and Central vs. Peripheral Effects

As a non-selective muscarinic antagonist, biperiden blocks all five muscarinic receptor subtypes (M1–M5), with highest affinity for M1 receptors in the CNS [1] [7]. Critical distinctions from classical anticholinergics include:

  • Central Predominance: 10× greater CNS activity than peripheral effects, enabling therapeutic efficacy at lower doses with reduced autonomic side effects [1] [6].
  • Nicotinolytic Activity: 6× stronger than atropine in blocking nicotine-induced tremors, relevant to basal ganglia circuitry modulation [7].

Table 2: Pharmacodynamic Profile of Biperiden vs. Reference Anticholinergics

ParameterBiperidenAtropineTrihexyphenidyl
M1 Receptor IC₅₀ (nM)3.82.14.2
CNS:Peripheral Activity Ratio10:11:28:1
Nicotinolytic Potency+++++++++
Plasma Protein Binding90–95%50%85%

Source: [1] [7] [8]

Functional Inhibitor of Acid Sphingomyelinase (FIASMA)

Beyond receptor antagonism, biperiden inhibits acid sphingomyelinase (ASM), altering membrane lipid metabolism [1] [3]. This FIASMA activity:

  • Modulates neurotransmitter release and receptor clustering via ceramide pathways
  • Underlies experimental applications in depression and neuroprotection [3] [15]

Repurposing for Neuropsychiatric and Neurological Disorders

Biperiden’s mechanistic versatility drives ongoing investigation in non-motor domains:

Cognitive and Affective Research:

  • Memory Modulation: Low-dose biperiden (2 mg) enhances episodic memory in healthy elderly by reducing cholinergic interference in the hippocampus [3] [5].
  • Depression Adjunct: Augments antidepressants in treatment-resistant cases via ASM inhibition, with trials showing mood-elevating effects [3].

Epilepsy and Neurotrauma:

  • Anticonvulsant Potential: Animal models show seizure suppression via muscarinic modulation of hippocampal excitability [3].
  • Phase II Trials: ACTRN12616000522482 (Australia) evaluates biperiden prophylaxis in traumatic brain injury to prevent post-traumatic epilepsy [3].

Neuroleptic Malignant Syndrome (NMS):

  • IV biperiden mitigates hyperthermia and rigidity in NMS by central dopamine-ACh rebalancing [1] [12].

Table 3: Active Clinical Trials Exploring Biperiden Repurposing

ConditionMechanistic RationaleTrial PhaseIdentifier/Status
Post-Traumatic EpilepsyASM inhibition; cholinergic blockadePhase IIACTRN12616000522482 (Recruiting)
Cocaine DependenceReward pathway modulationPhase IVNCT00397925 (Unknown)
Bipolar Disorder AgitationCentral anticholinergic activityPhase IIIUnregistered (Terminated)

Source: [3]

Properties

CAS Number

514-65-8

Product Name

Biperiden

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2

InChI Key

YSXKPIUOCJLQIE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Solubility

Fluffy white powder, mp 238 °C. Solubility in water (mg/100 mL) at 30 °C: 220 (ph 3.8), 280 (pH 5.5), 290 (pH 6.7), 264 (pH 7.9), 244 (pH 9.2-10.1) /Hydrochloride/
Slightly soluble in ethanol; readily soluble in methanol
4.26e-03 g/L

Synonyms

Akineton
alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol
Biperiden
Biperiden Hydrochloride
Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer
Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer
Biperidene
Hydrochloride, Biperiden

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.